molecular formula C22H28O6 B188103 Calanolide E CAS No. 142566-61-8

Calanolide E

Cat. No.: B188103
CAS No.: 142566-61-8
M. Wt: 388.5 g/mol
InChI Key: QVXVUACNNIWBIU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Calanolide E involves several steps, starting from phloroglucinol and butyrylacetic acid ethyl ester. The cyclization of these compounds in the presence of concentrated sulfuric acid yields 5,7-dihydroxy-4-propyl-2H-1-benzopyran-2-one. This intermediate is then condensed with propionyl chloride using aluminum chloride in nitrobenzene to produce the 8-propionyl derivative. Further cyclization with 3-hydroxy-3-methylbutyraldehyde dimethylacetal in refluxing pyridine forms the benzodipyran structure. The final steps involve cyclization with paraldehyde or acetaldehyde dimethylacetal using p-toluenesulfonic acid and trifluoroacetic acid in pyridine at high temperatures, followed by reduction with sodium borohydride and cerium chloride in ethanol .

Industrial Production Methods: Due to the complexity and low yield of natural extraction, industrial production of this compound relies on total synthesis methods. These methods are optimized for scalability and cost-effectiveness, ensuring a consistent supply of the compound for research and therapeutic use .

Chemical Reactions Analysis

Types of Reactions: Calanolide E undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives with potential biological activities.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new analogs.

    Substitution: Substitution reactions, particularly at the hydroxyl and methyl groups, can yield a variety of derivatives with altered pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various hydroxylated, methylated, and acylated derivatives of this compound, each with unique biological activities .

Scientific Research Applications

Calanolide E has a wide range of scientific research applications:

    Chemistry: It serves as a model compound for studying the synthesis and reactivity of dipyranocoumarins.

    Biology: Its antiviral properties make it a valuable tool for studying viral replication and inhibition mechanisms.

    Medicine: this compound is being investigated for its potential use in antiviral therapies, particularly against HIV.

Mechanism of Action

Calanolide E exerts its effects primarily through the inhibition of reverse transcriptase, an enzyme crucial for the replication of HIV. By binding to the enzyme’s active site, this compound prevents the transcription of viral RNA into DNA, thereby inhibiting viral replication. This mechanism is similar to that of other non-nucleoside reverse transcriptase inhibitors, but this compound’s unique structure allows it to overcome certain drug-resistant mutations .

Comparison with Similar Compounds

    Calanolide A: Another member of the calanolide family, known for its potent anti-HIV activity.

    Calanolide B (Costatolide): Similar in structure to Calanolide A, with comparable antiviral properties.

    Dihydrocalanolide B: A reduced form of Calanolide B with distinct biological activities.

Uniqueness: Calanolide E stands out due to its unique structural features and its ability to inhibit drug-resistant strains of HIV. Unlike other calanolides, this compound has shown a broader spectrum of activity against various viral strains, making it a promising candidate for further therapeutic development .

Properties

IUPAC Name

5-hydroxy-6-(3-hydroxy-2-methylbutanoyl)-2,2-dimethyl-10-propyl-9,10-dihydropyrano[2,3-f]chromen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O6/c1-6-7-13-10-15(24)27-21-16(13)20-14(8-9-22(4,5)28-20)19(26)17(21)18(25)11(2)12(3)23/h8-9,11-13,23,26H,6-7,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXVUACNNIWBIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(=O)OC2=C(C(=C3C=CC(OC3=C12)(C)C)O)C(=O)C(C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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